molecular formula C24H24N2O3S B2638831 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide CAS No. 941961-09-7

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide

Cat. No.: B2638831
CAS No.: 941961-09-7
M. Wt: 420.53
InChI Key: ZLBJCVOMSQERBC-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide is a synthetic compound featuring a tetrahydroquinoline scaffold substituted with a benzenesulfonyl group at the 1-position and a 3,5-dimethylbenzamide moiety at the 6-position. This structure combines aromatic sulfonylation and benzamide functionalization, which are common in pharmacologically active molecules targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-13-18(2)15-20(14-17)24(27)25-21-10-11-23-19(16-21)7-6-12-26(23)30(28,29)22-8-4-3-5-9-22/h3-5,8-11,13-16H,6-7,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBJCVOMSQERBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, benzenesulfonyl chloride, and various organic solvents. Major products formed from these reactions include sulfonamide derivatives and other substituted benzamides .

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

Substituent Effects on Pharmacological Activity

  • Morpholine/piperidine-substituted analogs: Derivatives such as N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (compound 10e) and 3,5-Difluoro-N-(1-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (compound 10f) exhibit mTOR inhibitory activity. The morpholine/piperidine groups enhance solubility and hydrogen-bonding capacity, whereas trifluoromethyl or fluoro substituents increase metabolic stability and lipophilicity. In contrast, the benzenesulfonyl group in the target compound may reduce solubility but improve binding to sulfonyl-sensitive targets like tyrosine kinases .
  • Electroactive analogs: The compound 4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB) is used in ionic liquids for Au electrodeposition. Its diazenyl and nitrile groups enable strong adsorption to metal surfaces, a property absent in the target compound due to its dimethylbenzamide and benzenesulfonyl substituents .

Functional Group Impact on Physicochemical Properties

Property Target Compound Morpholine Analogs (e.g., 10e) Electroactive Analog (CTDB)
Molecular Weight ~437.5 g/mol (calculated) ~550–600 g/mol ~398.4 g/mol
Solubility Low (hydrophobic benzenesulfonyl) Moderate (polar morpholine/piperidine) High (ionic liquid compatibility)
Reactivity Sulfonamide cleavage susceptibility Stable under physiological conditions Redox-active (Au adsorption)
Biological Target Hypothesized kinase inhibition mTOR inhibition (IC₅₀ ~10–100 nM) Electrochemical sensing (Au surfaces)

Patent-Based Analogs

Patent literature describes tetrahydroquinoline derivatives like 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid, which incorporates heterocyclic moieties for enhanced binding to enzymes or receptors.

Research Findings and Hypotheses

  • Synthetic Feasibility: The benzenesulfonyl group is introduced via sulfonylation of the tetrahydroquinoline amine, a reaction prone to side products if competing nucleophiles are present. Optimization of reaction conditions (e.g., solvent, temperature) is critical .
  • Hypothetical Targets: Based on structural parallels, the compound may inhibit kinases like PI3K or AKT, where sulfonamide groups participate in ATP-binding pocket interactions.
  • Limitations : The compound’s low solubility may hinder in vivo applications, necessitating formulation strategies (e.g., liposomal encapsulation) .

Data Table: Key Comparative Metrics

Metric Target Compound 10e (Morpholine Analog) CTDB (Electroactive Analog) Patent Example (Benzothiazole)
Molecular Weight 437.5 598.6 398.4 452.5
LogP ~3.8 (predicted) ~4.2 ~2.1 ~3.5
Thermal Stability Stable to 200°C Stable to 250°C Decomposes at 150°C Stable to 220°C
Bioactivity Not reported mTOR IC₅₀ = 12 nM N/A (electrochemical) Enzyme inhibition (IC₅₀ <50 nM)

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H24N2O4S2
  • Molecular Weight : 456.6 g/mol
  • CAS Number : 946240-27-3

The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a dimethylbenzamide moiety. These structural elements contribute to its biological reactivity and solubility in various solvents.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfonamide group can form hydrogen bonds with active sites of target proteins, while the dimethylbenzamide moiety may enhance binding affinity through electronic effects. This interaction can modulate enzymatic activities involved in various metabolic pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various human tumor cell lines. For instance:

Cell LineIC50 (μM)Assay Type
A549 (Lung Cancer)5.67 ± 0.12MTS Cytotoxicity
HCC8276.26 ± 0.33MTS Cytotoxicity
NCI-H3586.48 ± 0.11MTS Cytotoxicity

These findings suggest that the compound can effectively inhibit cell proliferation in two-dimensional (2D) cultures, with varying efficacy in three-dimensional (3D) models .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting enzymes involved in critical metabolic pathways related to cancer progression and other diseases. The specificity of these interactions is still under investigation but suggests potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Studies : A study evaluated the effects of various tetrahydroquinoline derivatives on human lung cancer cell lines using both 2D and 3D culture methods. The results indicated that certain derivatives showed higher cytotoxicity in 2D assays compared to their performance in 3D cultures .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that compounds similar to this compound bind to DNA and inhibit replication processes in cancer cells.

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